molecular formula C8H6BrClO2 B15205198 5-Bromo-2-chloro-4-methoxybenzaldehyde

5-Bromo-2-chloro-4-methoxybenzaldehyde

Cat. No.: B15205198
M. Wt: 249.49 g/mol
InChI Key: SDAGLZPDLYOQNW-UHFFFAOYSA-N
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Description

Significance of Substituted Benzaldehydes in Synthetic Organic Chemistry

Substituted benzaldehydes are pivotal in the construction of a vast array of complex organic molecules. The aldehyde group serves as a versatile handle for various chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The substituents on the aromatic ring further modulate the reactivity of the aldehyde and provide specific functionalities to the target molecules.

Overview of Aromatic Aldehydes as Versatile Building Blocks

Aromatic aldehydes are foundational materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. Their ability to participate in a wide range of chemical reactions makes them indispensable in the creation of diverse molecular architectures. The introduction of various substituents onto the benzene (B151609) ring expands their utility, allowing for the fine-tuning of steric and electronic properties of the resulting products.

Classification and Importance of Halo- and Methoxy-Substituted Aromatic Compounds

Halo- and methoxy-substituted aromatic compounds are of particular importance in medicinal chemistry. Halogen atoms can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Methoxy (B1213986) groups, being electron-donating, can modulate the electronic nature of the aromatic ring and are often found in biologically active natural products and synthetic drugs. The combination of halogen and methoxy substituents, as seen in 5-Bromo-2-chloro-4-methoxybenzaldehyde, creates a unique electronic and steric environment that is exploited in the synthesis of specific therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3

InChI Key

SDAGLZPDLYOQNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C=O)Br

Origin of Product

United States

Chemical Profile of 5 Bromo 2 Chloro 4 Methoxybenzaldehyde

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 5-Bromo-2-chloro-4-methoxybenzaldehyde. Its structure consists of a benzene (B151609) ring substituted with a bromo group at position 5, a chloro group at position 2, a methoxy (B1213986) group at position 4, and a formyl (aldehyde) group at position 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Canonical SMILES COC1=C(C=C(C=C1Br)C=O)Cl

Physicochemical Properties (Predicted)

Specific experimental data on the physicochemical properties of this compound are scarce. However, based on its structure, it is expected to be a solid at room temperature with a relatively high melting point due to its halogenated and substituted nature. It is likely to have low solubility in water and good solubility in common organic solvents.

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is crucial for the characterization of organic compounds. While specific spectra for this compound are not widely published, the expected features can be predicted:

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), and the two aromatic protons, which would appear as singlets or doublets in the aromatic region (around 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns depending on the electronic effects of the substituents.

13C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the methoxy carbon (around 55-60 ppm), and the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and methoxy substituents.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group (around 1700-1720 cm⁻¹), C-H stretching of the aldehyde (around 2720 and 2820 cm⁻¹), C-O stretching of the methoxy group, and various bands corresponding to the aromatic ring and C-Br and C-Cl bonds.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Manufacturing Processes

A definitive, published synthesis for 5-Bromo-2-chloro-4-methoxybenzaldehyde is not readily found in the public domain. However, its synthesis can be logically inferred from patent literature detailing the preparation of its precursors and related compounds, particularly in the context of synthesizing the antidiabetic drug dapagliflozin (B1669812). A plausible synthetic route would likely involve the formylation of a suitable precursor.

One potential precursor is 4-bromo-1-chloro-2-methoxybenzene. The introduction of the aldehyde group could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Another plausible route starts from 5-bromo-2-chlorobenzoic acid, a known starting material in the synthesis of dapagliflozin intermediates. google.comgoogle.com This acid could be converted to the corresponding acid chloride, which can then be reduced to the aldehyde.

Chemical Reactivity and Participation in Organic Reactions

Reactions Involving the Aldehyde Group

The aldehyde group is the most reactive site for nucleophilic attack. It can undergo a variety of reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to the corresponding benzyl (B1604629) alcohol.

Reductive amination to form substituted amines.

Wittig and related olefination reactions to form alkenes.

Aldol (B89426) and related condensation reactions.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups (chloro, bromo, and aldehyde) makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. However, such reactions would require strong nucleophiles and potentially harsh reaction conditions.

Reactivity and Derivatization Studies

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key functional group that readily undergoes a variety of chemical reactions, making it a cornerstone for molecular elaboration.

Condensation Reactions for Formation of Imines and Schiff Bases

The condensation of primary amines with carbonyl compounds, such as 5-Bromo-2-chloro-4-methoxybenzaldehyde, is a fundamental method for the synthesis of imines, also known as Schiff bases. ijacskros.comscispace.com This reaction typically proceeds by the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a carbinolamine intermediate. scispace.com Subsequent dehydration, often catalyzed by acid or base, yields the stable imine product. scispace.com These reactions are generally reversible. scispace.com

Schiff bases are valuable in various fields due to their biological activities and their role as ligands in coordination chemistry. ijacskros.comscience.gov For instance, the reaction of 5-bromo-2-methoxybenzaldehyde (B189313) with 4-chlorobenzohydrazide in methanol (B129727) at room temperature yields the corresponding Schiff base, (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide. nih.gov

Interactive Table: Examples of Schiff Base Formation

Aldehyde Reactant Amine Reactant Product
5-Bromo-2-methoxybenzaldehyde 4-chlorobenzohydrazide (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-chlorobenzohydrazide nih.gov
2-hydroxybenzaldehyde derivatives 3-amino-5-methylthio-1H-1,2,4-triazole Triazole-derived Schiff bases science.gov

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds.

Wittig Reaction : This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The Wittig reaction is a valuable method for extending carbon chains and introducing new functional groups. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than phosphonium ylides. wikipedia.org This reaction typically leads to the predominant formation of (E)-alkenes. wikipedia.orgresearchgate.net The HWE reaction is widely used for the stereocontrolled synthesis of alkenes and is valued for its versatility in creating complex molecules. researchgate.net

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base such as piperidine. researchgate.net For example, various ring-substituted benzaldehydes can react with octyl cyanoacetate (B8463686) via Knoevenagel condensation to produce trisubstituted ethylenes. researchgate.net

Carbonyl Additions and Reductions

The aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition products. Furthermore, the carbonyl group can be reduced to an alcohol.

One-pot conversions of alcohols to imines can be achieved using manganese dioxide as an in situ oxidant. organic-chemistry.org This can be followed by a reduction step using polymer-supported cyanoborohydride to yield secondary and tertiary amines. organic-chemistry.org

Reactions Involving Halogen Substituents (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up avenues for further functionalization through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction typically occurs when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgnih.gov While the classic SNAr mechanism is stepwise, concerted mechanisms have also been reported. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. nih.govwhiterose.ac.uk

Suzuki Coupling : This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions and the commercial availability and low toxicity of the reagents. nih.gov It is particularly useful for the synthesis of biaryls and has been successfully applied to unprotected ortho-bromoanilines. nih.gov

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org A key advantage of this reaction is its excellent trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org

Negishi Coupling : The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. organic-chemistry.org This versatile reaction has a broad scope and is not limited to the formation of biaryls. organic-chemistry.org It has been shown to be effective for coupling a variety of aryl halides with organozinc reagents, including those derived from secondary alkyls. nih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System Key Features
Suzuki Coupling Organoboron compound + Organohalide Palladium catalyst, Base Mild conditions, low toxicity of reagents nih.gov
Heck Reaction Alkene + Aryl/Vinyl halide Palladium catalyst, Base Forms substituted alkenes, excellent trans selectivity organic-chemistry.org
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halide Palladium catalyst, Copper(I) co-catalyst, Base Mild conditions, forms arylalkynes and conjugated enynes wikipedia.orglibretexts.org

| Negishi Coupling | Organozinc compound + Organohalide | Palladium or Nickel catalyst | Broad scope, versatile for various C-C bonds organic-chemistry.org |

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org The reaction involves deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, at a position ortho to a directing metalation group (DMG). The DMG, which usually contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation at the adjacent site with high kinetic acidity. organic-chemistry.orguwindsor.ca

In the case of this compound, the methoxy (B1213986) (-OMe) and chloro (-Cl) substituents are effective DMGs. organic-chemistry.org The aldehyde group is reactive towards organolithium reagents and would typically undergo nucleophilic addition. chem-station.comtaylorandfrancis.com However, it can be converted in situ into a potent DMG by forming a transient, bulky adduct with a lithium amide base. chem-station.comharvard.edu The combined directing effect of the methoxy group at C-4 and the chloro group at C-2 strongly favors the regioselective deprotonation at the C-3 position.

Once the aryllithium intermediate is formed at C-3, it can be trapped by a wide range of electrophiles to introduce a new substituent at this position. This process, known as electrophilic quenching, allows for the synthesis of highly substituted benzaldehyde (B42025) derivatives. wikipedia.org While aryllithium compounds can sometimes exhibit poor solubility, the reaction is a reliable method for targeted functionalization. reddit.com

Table 1: Potential Electrophilic Quenching Reactions of Metalated this compound

Electrophile (E+)Reagent ExampleResulting Functional Group at C-3Product Name
ProtonH₂O-HThis compound (starting material)
DeuteronD₂O-D5-Bromo-2-chloro-3-deuterio-4-methoxybenzaldehyde
MethylCH₃I-CH₃5-Bromo-2-chloro-4-methoxy-3-methylbenzaldehyde
FormylDMF-CHO5-Bromo-2-chloro-4-methoxyisophthalaldehyde
CarboxylCO₂ then H₃O⁺-COOH3-Bromo-6-chloro-2-formyl-5-methoxybenzoic acid
IodoI₂-I5-Bromo-2-chloro-3-iodo-4-methoxybenzaldehyde
TrimethylsilylTMSCl-Si(CH₃)₃5-Bromo-2-chloro-4-methoxy-3-(trimethylsilyl)benzaldehyde

Reactions Involving the Methoxy Group

The methoxy group of this compound can be selectively cleaved to reveal the corresponding phenol (B47542), a common transformation in the synthesis of natural products and pharmaceuticals. While aryl ethers are generally unreactive, cleavage can be achieved under acidic conditions. orgoreview.com

Strong Lewis acids are particularly effective for O-demethylation. Boron tribromide (BBr₃) is a widely used reagent that readily cleaves aryl methyl ethers, typically in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. chem-station.comcommonorganicchemistry.com The mechanism involves coordination of the highly Lewis-acidic boron atom to the ether oxygen, followed by a nucleophilic (Sₙ2) attack of a bromide ion on the methyl group. chem-station.com Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed. chem-station.com

Alternatively, strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can be used, often at elevated temperatures. youtube.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen to form a good leaving group (methanol), which is followed by Sₙ2 attack by the halide ion on the methyl carbon. libretexts.orglibretexts.org The resulting 5-bromo-2-chloro-4-hydroxybenzaldehyde (B2609899) is a versatile intermediate for further functionalization.

Table 2: Reagents for Selective Demethylation of this compound

Reagent(s)Typical ConditionsMechanism TypeProduct
Boron tribromide (BBr₃)CH₂Cl₂, -78 °C to RTLewis Acid Assisted Sₙ25-Bromo-2-chloro-4-hydroxybenzaldehyde
Hydrobromic acid (HBr)Acetic acid, refluxAcid-Catalyzed Sₙ25-Bromo-2-chloro-4-hydroxybenzaldehyde
Hydroiodic acid (HI)Acetic acid, refluxAcid-Catalyzed Sₙ25-Bromo-2-chloro-4-hydroxybenzaldehyde
Aluminum chloride (AlCl₃) / EthanethiolCH₂Cl₂Lewis Acid Assisted5-Bromo-2-chloro-4-hydroxybenzaldehyde

Regioselective Transformations of the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The relative reactivity of aryl halides in the oxidative addition step of these catalytic cycles generally follows the order C-I > C-Br > C-Cl. libretexts.orgyonedalabs.com Consequently, the carbon-bromine bond at the C-5 position is significantly more reactive than the carbon-chlorine bond at the C-2 position. researchgate.net

This reactivity difference enables highly regioselective cross-coupling reactions at the C-5 position while leaving the C-2 chloro substituent untouched. For example, in a Suzuki-Miyaura coupling, an aryl or vinyl boronic acid can be coupled to the C-5 position. Similarly, a Sonogashira coupling can be used to selectively introduce an alkyne group at the C-5 position. organic-chemistry.org This predictable regioselectivity allows for the stepwise and controlled construction of complex molecular architectures.

Table 3: Predicted Regioselective Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst System (Typical)Predicted Product at C-5
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-2-chloro-4-methoxybenzaldehyde
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N5-(Phenylethynyl)-2-chloro-4-methoxybenzaldehyde
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N5-((E)-2-Phenylvinyl)-2-chloro-4-methoxybenzaldehyde
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOt-Bu5-(Phenylamino)-2-chloro-4-methoxybenzaldehyde

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgnih.gov The aldehyde functionality makes this compound an excellent substrate for a variety of well-known MCRs, enabling the rapid synthesis of diverse heterocyclic scaffolds. researchgate.netmdpi.com

In these reactions, the aldehyde first condenses with a nucleophile (often an amine) to form an imine or iminium ion intermediate. This reactive species then engages with the other components in a cascade of reactions to build the final heterocyclic ring system. The substituted phenyl moiety from the aldehyde is incorporated into the final product, providing a strategic entry point to libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Table 4: Application in Common Multi-component Reactions

Reaction NameOther ComponentsGeneral Product Class
Ugi ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino Carboxamides organic-chemistry.org
Biginelli Reactionβ-Ketoester, Urea/ThioureaDihydropyrimidines nih.gov
Hantzsch Dihydropyridine Synthesis2x β-Ketoester, AmmoniaDihydropyridines
Passerini ReactionCarboxylic Acid, Isocyanideα-Acyloxy Carboxamides mdpi.com

Role as a Key Intermediate in Complex Organic Synthesis

In the field of organic synthesis, this compound serves as a pivotal intermediate. Substituted benzaldehydes are foundational components for constructing more complex molecules. The specific arrangement of electron-withdrawing (bromo, chloro) and electron-donating (methoxy) groups on this compound's phenyl ring modulates the reactivity of both the aromatic core and the aldehyde function. This allows for selective chemical transformations, making it a versatile precursor for multi-step synthetic pathways.

Its utility is exemplified in the synthesis of elaborate structures such as diphenylmethane (B89790) derivatives. For instance, the related compound 5-bromo-2-chloro-4'-ethoxydiphenylmethane is a known intermediate in various organic syntheses, highlighting the importance of the 5-bromo-2-chloro-phenyl scaffold in building larger molecular frameworks. chemicalbull.com The aldehyde group can undergo a wide range of reactions, including nucleophilic additions, condensations, and oxidations, providing access to a diverse array of chemical entities.

Precursor for the Synthesis of Heterocyclic Compounds

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds, which are integral to many areas of chemistry, including pharmaceuticals and materials. This compound is a suitable precursor for such syntheses. Aldehydes readily react with compounds containing dinucleophilic sites, such as hydrazines, ureas, and amines, to initiate condensation and cyclization cascades that form stable ring systems.

For example, the reaction of a substituted benzaldehyde with a hydrazide can yield a hydrazone, a key intermediate that can be further elaborated. researchgate.net The reaction of 5-bromo-2-methoxybenzaldehyde with 2-chlorobenzhydrazide to form (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide demonstrates a typical condensation reaction that aldehydes undergo, forming a C=N bond that is often a precursor to heterocyclic rings like pyrazoles, oxadiazoles, or triazoles. researchgate.net This reactivity profile makes this compound a valuable starting material for chemists aiming to construct novel heterocyclic systems bearing its unique substitution pattern.

Utilization in the Development of Functional Materials

The distinct electronic and structural features of this compound make it a candidate for the development of advanced functional materials.

Dyes and Pigments

Aromatic aldehydes and their derivatives are often used as precursors in the synthesis of coloring agents. The 5-bromo-2-chloro-phenyl core is a structural motif found in dye intermediates. chemicalbull.com The extended conjugation possible by reacting the aldehyde group to form, for example, stilbene (B7821643) or chalcone (B49325) derivatives, can give rise to chromophores that absorb light in the visible spectrum. The presence of halogens and a methoxy group can further tune the color and properties such as lightfastness and solubility of the resulting dyes.

Liquid Crystals and Optoelectronic Materials

The development of liquid crystals and optoelectronic materials often relies on molecules with rigid, polarizable cores. While specific studies on this compound in this context are not widely documented, similar halogenated aromatic aldehydes have been investigated as precursors for liquid crystalline materials. fluoromart.com The rigid benzene (B151609) ring and the presence of polar substituents (Cl, Br, OCH₃) in this compound provide the necessary characteristics for designing molecules with potential mesogenic (liquid crystalline) properties.

Polymers and Specialty Chemicals

This aldehyde can be incorporated into polymer structures to impart specific properties. The bromine atom, for instance, can enhance flame retardancy. The aldehyde group can be used to cross-link polymer chains or to synthesize polymerizable monomers. A related derivative, 5-Bromo-2-chloro-4-ethoxydiphenylmethane, is noted for its use in polymer industries, suggesting the utility of this chemical scaffold in creating specialty polymers and chemicals. chemicalbull.com

Scaffolds and Intermediates in Medicinal Chemistry and Agrochemical Research

One of the most significant applications of the 5-bromo-2-chloro-phenyl scaffold is in medicinal chemistry. A closely related derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate for synthesizing a class of promising SGLT2 inhibitors, which are therapeutic agents for treating diabetes. researchgate.net

Furthermore, the derivative 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a crucial reagent in the synthesis of Dapagliflozin (B1669812), a potent and selective SGLT2 inhibitor used to treat type 2 diabetes. this compound represents a fundamental building block for accessing these and other complex Active Pharmaceutical Ingredients (APIs). chemicalbull.com Its structure serves as a rigid scaffold onto which other functionalities can be built to achieve the desired biological activity. The compound's utility extends to agrochemical research, where substituted benzaldehydes are common starting points for creating new pesticides and herbicides. chemimpex.com

Design and Synthesis of Novel Pharmacophores

Information regarding the use of this compound as a precursor or intermediate in the design and synthesis of new pharmacophores is not available in published research.

Development of Agrochemical Candidates and Crop Protection Agents

There are no available studies, patents, or reports that describe the role of this compound in the development of new agrochemicals, such as herbicides, fungicides, or pesticides.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rug.nl The synthesis of complex molecules like this compound can be reimagined through this lens, moving away from traditional methods that may rely on hazardous reagents and generate significant waste streams.

Future research could focus on several key green chemistry principles applicable to the synthesis of this compound:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot procedures, which combine multiple reaction steps without isolating intermediates, are a promising strategy. rug.nlresearchgate.net For instance, a tandem reaction approach could be developed to introduce the substituents onto a simpler aromatic ring in a single, continuous process, thereby reducing the need for purification of intermediates. liberty.edu

Use of Safer Solvents and Reagents: Traditional halogenation and formylation reactions often use hazardous solvents and reagents. Research into alternatives is crucial. For example, replacing toxic bromine molecules with in-situ generation from safer sources or employing solvent-free reaction conditions, such as grinding methods, could significantly improve the safety and environmental profile of the synthesis. researchgate.net

Catalytic Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled. Future syntheses could employ novel catalysts, such as heterogenized gold nanoparticles, for oxidation steps, using benign oxidants like molecular oxygen. qualitas1998.net

Energy Efficiency: Investigating reaction conditions that proceed at ambient temperature and pressure can drastically reduce the energy consumption of the synthesis.

Green Chemistry PrincipleTraditional ApproachProposed Green Alternative for Synthesis
Waste Prevention Multi-step synthesis with isolation of intermediates.One-pot or tandem reaction sequences. liberty.edu
Safer Chemicals Use of hazardous solvents (e.g., chlorinated hydrocarbons) and toxic reagents (e.g., elemental bromine).Solvent-free grinding methods or use of greener solvents (e.g., water, ethanol). researchgate.net
Catalysis Stoichiometric amounts of Lewis acids or other promoters.Use of recyclable, highly efficient catalysts. qualitas1998.net
Energy Efficiency Reactions requiring high temperatures or cryogenic conditions.Development of pathways that proceed at ambient temperature and pressure.
Table 1. Comparison of Traditional and Potential Green Synthesis Approaches.

Exploration of Novel Reactivity and Cascade Transformations

The reactivity of this compound is dictated by its functional groups. The aldehyde can participate in a wide range of reactions, including condensations, oxidations, and reductions, while the halogen atoms are prime sites for cross-coupling reactions. The interplay between these groups opens the door for novel transformations and elegant cascade reactions.

A cascade reaction, where a single event triggers a series of subsequent intramolecular transformations, can rapidly build molecular complexity from a simple starting material. nih.gov Future research should investigate the potential of this compound as a substrate for such reactions. For instance, a palladium-catalyzed reaction could initiate a cascade involving one of the halogen atoms, leading to the formation of complex polycyclic structures. acs.org The aldehyde group can also act as an initiator for photochemical transformations, potentially leading to novel radical-based reactions. beilstein-journals.org

Furthermore, the unique electronic properties conferred by the substituents could be exploited. The electron-withdrawing nature of the halogens and the aldehyde group makes the aromatic ring electron-deficient, which could enable novel nucleophilic aromatic substitution chemistry. Conversely, the methoxy group is an ortho-, para-director, creating a complex reactivity pattern for further electrophilic aromatic substitution that is ripe for exploration. fiveable.me

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the reactivity of organic molecules. mdpi.com While specific DFT studies on this compound are not yet available, research on similarly substituted benzaldehydes demonstrates the potential of this approach. researchgate.netnih.gov

Future computational studies could provide deep insights into:

Reaction Mechanisms: DFT calculations can elucidate the transition states and reaction pathways for various transformations, helping to predict the most favorable conditions and potential byproducts. nih.gov This is particularly useful for designing complex cascade reactions.

Substituent Effects: Modeling can quantify the electronic and steric effects of the bromo, chloro, and methoxy groups on the reactivity of the aldehyde and the aromatic ring. This understanding can guide the rational design of new synthetic strategies. reddit.com

Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the characterization of new compounds derived from this compound. researchgate.net

Non-covalent Interactions: The presence of multiple halogen atoms suggests the potential for halogen bonding, a type of non-covalent interaction that is increasingly being used in crystal engineering and catalysis. researchgate.net Computational studies could predict and quantify these interactions, opening up new applications in materials science.

Integration into Automated Synthesis and Flow Chemistry Platforms

The production of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of automated synthesis and flow chemistry. seqens.comresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency and reproducibility, and seamless scalability. innovationnewsnetwork.comamf.ch

Flow Chemistry: Performing reactions in a continuous flow system allows for precise control over parameters like temperature, pressure, and reaction time. nih.gov This leads to higher yields, purer products, and the ability to safely handle hazardous reagents or highly exothermic reactions. acs.orgamt.uk The synthesis of this compound and its derivatives could be adapted to a flow platform, enabling safer and more efficient production.

Automated Synthesis: Robotic platforms can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of new molecules. nih.govwikipedia.org Integrating the synthesis of this compound derivatives into an automated workflow could rapidly generate libraries of compounds for screening in drug discovery or materials science applications. arborpharmchem.com

ParameterTraditional Batch SynthesisFlow Chemistry
Process Type DiscontinuousContinuous seqens.com
Heat & Mass Transfer Often inefficient and variable.Highly efficient and uniform. researchgate.net
Safety Higher risk with large volumes of hazardous materials.Inherently safer due to small reactor volumes. amf.ch
Scalability Difficult, often requires re-optimization.Seamless scaling by running the system for longer. seqens.com
Reproducibility Can be variable between batches.High consistency and reproducibility. researchgate.net
Table 2. Comparison of Batch Synthesis versus Flow Chemistry.

Expanding Applications in Emerging Fields of Chemical Science

The true unexplored potential of this compound lies in its application as a key building block in emerging areas of chemical science. Halogenated organic compounds are crucial in the design of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov

Potential future applications include:

Medicinal Chemistry: The compound's scaffold could be elaborated to create novel therapeutic agents. The presence of halogens allows for targeted modifications and can enhance binding affinity or metabolic stability. It could serve as a precursor for covalent inhibitors, where the aldehyde function reacts with a target protein.

Materials Science: As a polysubstituted aromatic compound, it could be used to synthesize novel polymers or functional materials. The specific substitution pattern can influence properties like conductivity, luminescence, or liquid crystalline behavior. The potential for halogen bonding could be exploited to create self-assembling supramolecular materials. researchgate.netchemrxiv.org

Chemical Biology: Derivatives of this compound could be synthesized as chemical probes to study biological processes. For example, incorporating fluorescent moieties could allow for the imaging and tracking of specific biomolecules.

By pursuing these future research directions, the scientific community can transform this compound from a simple intermediate into a high-value scaffold for innovation across the chemical sciences.

Conclusion

5-Bromo-2-chloro-4-methoxybenzaldehyde is a specialized aromatic aldehyde with a significant, albeit niche, role in synthetic organic chemistry. While detailed information on its intrinsic properties is limited, its importance is firmly established through its application as a key intermediate in the synthesis of the important antidiabetic drug, dapagliflozin (B1669812). The unique arrangement of its bromo, chloro, and methoxy (B1213986) substituents highlights the importance of polysubstituted aromatic compounds as valuable building blocks in the development of modern pharmaceuticals. Further research into the properties and reactivity of this and similar compounds could open new avenues for the synthesis of other biologically active molecules.

Table of Compounds

Introduction and Manipulation of the Aldehyde Functionality

The aldehyde group can be introduced at various stages of the synthesis, either by direct formylation of a pre-halogenated benzene (B151609) ring or by the transformation of a precursor functional group.

Oxidation Pathways from Precursor Alcohols or Methyl Groups

The aldehyde can be formed through the oxidation of a corresponding benzyl (B1604629) alcohol or a methyl group. If the synthesis begins with 5-bromo-2-chloro-4-methoxytoluene, the methyl group can be oxidized to an aldehyde. Common methods include:

Side-chain halogenation followed by hydrolysis: The methyl group is first halogenated using a reagent like N-bromosuccinimide (NBS) under radical conditions to form a benzyl bromide, which is then hydrolyzed to the aldehyde.

Direct oxidation: Reagents such as chromium trioxide in acetic anhydride (B1165640) (Étard reaction) or manganese dioxide can be used to directly oxidize the benzylic methyl group to an aldehyde.

Similarly, the oxidation of a precursor benzyl alcohol, 5-bromo-2-chloro-4-methoxybenzyl alcohol, provides a direct route to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

Reduction of Carboxylic Acid Derivatives (e.g., from 5-bromo-2-chlorobenzoic acid precursors)

A common synthetic route involves the reduction of a carboxylic acid derivative. The synthesis can start with the preparation of 5-bromo-2-chlorobenzoic acid, which is a known compound and an important intermediate. epo.orgwipo.int This acid can be synthesized from precursors like 2-chlorobenzoic acid via bromination. chemicalbook.comgoogle.com

Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents (e.g., LiAlH₄) will continue the reduction to the primary alcohol. Therefore, the carboxylic acid is typically converted into a more reactive derivative first:

Acid Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding 5-bromo-2-chlorobenzoyl chloride. google.com

Partial Reduction: The acid chloride is then partially reduced to the aldehyde using a mild, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in a reaction known as the Rosenmund reduction (if using H₂/Pd-BaSO₄) or with other specific hydrides. This prevents over-reduction to the benzyl alcohol.

Alternatively, the carboxylic acid can be converted to an ester, which can then be reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Formylation Reactions of Substituted Benzene Rings

Direct introduction of the aldehyde group onto a pre-existing 1-bromo-4-chloro-2-methoxybenzene ring is an efficient strategy. This is an electrophilic aromatic substitution where the formyl group (-CHO) or a precursor is the electrophile. The electron-rich nature of the anisole (B1667542) derivative makes it suitable for formylation reactions. iaamonline.orgorganic-chemistry.org

Several named reactions are applicable:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. organic-chemistry.orgwikipedia.org The electron-donating methoxy group in the substrate strongly directs the formylation to the para position, which is C5 in 4-bromo-1-chloro-2-methoxybenzene, leading to the desired product. youtube.com

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid or glyceroboric acid. dbpedia.orgwikipedia.org It is most effective for highly activated substrates like phenols but can also be applied to phenol (B47542) ethers. mdma.chuni.edu The reaction proceeds via an iminium ion intermediate which is subsequently hydrolyzed to the aldehyde. wikipedia.org

Gattermann-Koch Reaction: This reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system (e.g., AlCl₃/CuCl). byjus.comslideshare.net However, this method is generally not applicable to phenol ethers like anisole derivatives. byjus.comwikipedia.org

Gattermann Reaction: A related method uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. unacademy.com Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred. wikipedia.org

Formylation MethodReagentsSubstrate SuitabilityKey Features
Vilsmeier-Haack DMF, POCl₃Electron-rich arenes (e.g., anisoles, anilines)Mild conditions, good for activated rings. iaamonline.orgwikipedia.org
Duff Reaction Hexamethylenetetramine (HMTA), AcidPhenols, highly activated arenesOften directs ortho to hydroxyl groups. wikipedia.orguni.edu
Gattermann Reaction HCN/HCl (or Zn(CN)₂), Lewis AcidActivated arenes, phenolsAvoids unstable formyl chloride. wikipedia.orgunacademy.com
Gattermann-Koch CO, HCl, AlCl₃/CuClAlkylbenzenes, polycyclic aromaticsNot suitable for phenol ethers. byjus.comwikipedia.org

Installation and Transformation of the Methoxy Group

The introduction of the 4-methoxy group is a pivotal step in the synthesis of this compound. This is typically achieved through the etherification of a corresponding phenolic precursor, namely 5-bromo-2-chloro-4-hydroxybenzaldehyde (B2609899).

O-alkylation, specifically O-methylation, of the hydroxyl group on a phenolic precursor is a fundamental method for installing the methoxy group. This reaction, a variant of the Williamson ether synthesis, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an electrophilic methylating agent.

The general reaction is as follows:

Deprotonation: A base is used to remove the acidic proton from the hydroxyl group of 5-bromo-2-chloro-4-hydroxybenzaldehyde, forming a sodium or potassium phenoxide.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide, dimethyl sulfate) in an SN2 reaction to form the methyl ether and a salt byproduct.

Common reagents and conditions for this transformation are detailed in the table below. The choice of base and methylating agent can influence reaction efficiency, cost, and safety.

Table 1: Common Reagents for O-Alkylation of Phenolic Precursors

Methylating Agent Base Solvent Typical Conditions Key Features
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) Acetone, DMF, or water Room temperature to mild heating Highly efficient and cost-effective; however, it is toxic and requires careful handling.
Methyl iodide (CH₃I) Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) Acetone or THF Reflux A reliable and common laboratory-scale reagent; can be more expensive for large-scale synthesis.

The reactivity of this reaction is generally high due to the strong nucleophilicity of the phenoxide ion. The precursor, 5-bromo-2-chloro-4-hydroxybenzaldehyde, can be synthesized through the halogenation and formylation of 4-methoxyphenol, followed by selective demethylation, or through direct functionalization of other substituted phenols. nih.govscbt.com

In molecules with multiple reactive sites, including more than one hydroxyl group, selective etherification is crucial. While the direct precursor to this compound contains only one hydroxyl group, related synthetic pathways might involve intermediates with multiple phenols. In such cases, selective protection or activation is necessary.

Processes have been developed for the selective etherification of one phenolic group in the presence of others. google.comgoogle.com These methods often exploit differences in the acidity or steric environment of the hydroxyl groups. One patented process describes the use of alkyl carboxylates as etherifying agents in the presence of a carboxylic acid salt, which can favor monoetherification of polyhydric benzenes. google.comgoogle.com

Modern techniques for selective etherification include:

Catalytic Systems: The use of catalysts can enhance selectivity. For instance, specific copper or palladium catalysts can facilitate C-O bond formation under milder conditions, potentially differentiating between electronically or sterically distinct hydroxyl groups. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and sometimes improve selectivity in etherification reactions by providing rapid and uniform heating. organic-chemistry.org

Chemo- and Regioselectivity Considerations in Multistep Synthesis

The construction of a complex molecule like this compound, which has five substituents on a benzene ring, presents significant challenges in chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the position at which a reaction occurs.

The order of reactions is critical. The directing effects of the substituents already on the ring dictate the position of subsequent additions.

Activating, Ortho-, Para-Directing Groups: -OH, -OCH₃

Deactivating, Ortho-, Para-Directing Groups: -Cl, -Br

Deactivating, Meta-Directing Group: -CHO

A plausible synthetic strategy must navigate these influences. For example, starting with an ortho-, para-directing group like a methoxy group (anisole) allows for controlled introduction of halogens. A known synthesis for the related 5-bromo-2-methoxybenzaldehyde (B189313) starts with p-bromoanisole, which is then formylated. prepchem.com The formyl group is directed to the position ortho to the strongly activating methoxy group. prepchem.com

Table 2: Regiochemical Influence of Substituents in the Synthesis of this compound

Starting Material Reaction Step Key Challenge/Consideration
Anisole Chlorination/Bromination Controlling the position of two different halogens relative to the methoxy group. Steric hindrance and electronic effects must be balanced.
3-Chloro-4-methoxyphenol Bromination The hydroxyl and methoxy groups direct the incoming bromine to specific positions (ortho/para). The existing chlorine also influences the outcome.

Friedel-Crafts reactions, such as acylation or formylation, are also key steps that are highly sensitive to the electronic nature of the ring. patsnap.com The presence of deactivating groups like halogens and the aldehyde itself can make subsequent electrophilic aromatic substitutions challenging, often requiring strong Lewis acid catalysts. patsnap.comgoogle.com Therefore, the formyl group is often introduced late in the synthetic sequence.

Development of Novel Catalytic Systems for Synthesis

Traditional methods for the synthesis of substituted benzaldehydes often rely on stoichiometric amounts of reagents, such as Lewis acids in Friedel-Crafts reactions, which can generate significant waste. Modern research focuses on developing novel catalytic systems to improve efficiency, selectivity, and sustainability.

Solid-Supported Catalysts: One innovative approach involves using solid-supported catalysts. For instance, silica (B1680970) gel-loaded aluminum trichloride (B1173362) has been used as a recyclable catalyst in Friedel-Crafts acylation reactions to produce precursors for related compounds. google.com This system avoids the generation of large amounts of aqueous waste associated with traditional Lewis acids and simplifies catalyst removal. google.com

Transition Metal Catalysis: Transition metals like palladium and copper are at the forefront of developing new C-O bond-forming reactions for etherification. organic-chemistry.orgresearchgate.net While many examples focus on diaryl ethers, the principles can be extended to alkyl aryl ethers. These catalytic cycles can operate under milder conditions and exhibit high functional group tolerance, which is essential in multistep syntheses of complex molecules. researchgate.net

One-Pot Synthesis: Advanced synthetic strategies aim to combine multiple steps into a single "one-pot" process. A method for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790), utilizes the same Lewis acid to catalyze both a Friedel-Crafts acylation and a subsequent reduction reaction. google.com This approach reduces the need for intermediate separation and purification, saving time and resources while minimizing solvent use. google.com

The development of such catalytic systems is crucial for making the synthesis of this compound and other polysubstituted aromatics more efficient and environmentally benign.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations:Similarly, Raman scattering data, which would provide complementary information on the molecular vibrations, is not available.

Until research containing the synthesis and full spectroscopic characterization of this compound is published and made publicly accessible, a detailed and accurate article on this specific topic cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No specific UV-Vis absorption data for this compound has been found in the reviewed literature. A theoretical analysis would anticipate absorptions in the UV region arising from π→π* and n→π* electronic transitions associated with the benzene ring and the carbonyl group. The precise wavelengths (λmax) and molar absorptivity of these transitions would be influenced by the cumulative electronic effects of the bromo, chloro, and methoxy substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Published HRMS data, which would provide the accurate mass of the molecular ion and elucidate its fragmentation patterns, is not available for this compound. Such an analysis would be crucial for confirming the elemental composition and understanding the stability of different parts of the molecule under ionization.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic study of this compound has not been reported. This technique is essential for unambiguously determining the molecule's three-dimensional structure in the solid state.

Determination of Crystal System and Space Group

Without experimental single-crystal X-ray diffraction data, the crystal system (e.g., monoclinic, orthorhombic) and space group of the compound are unknown.

Analysis of Molecular Conformation and Dihedral Angles

The specific conformation of the aldehyde and methoxy groups relative to the aromatic ring, including key dihedral angles, has not been determined. This information is critical for understanding the molecule's steric profile.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Details on the intermolecular forces, such as halogen bonding, hydrogen bonding, or π-π stacking, that govern the crystal packing of this compound are not available. These interactions are fundamental to the supramolecular chemistry of the compound.

Computational Chemistry and Theoretical Investigations of this compound

The study of this compound, a substituted aromatic aldehyde, extends into the realm of computational chemistry, where theoretical calculations provide profound insights into its molecular structure, reactivity, and electronic properties. These in-silico investigations are crucial for understanding the behavior of the molecule at a subatomic level, complementing experimental findings and guiding further research in areas such as materials science and drug design.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. This method is employed to predict a wide range of properties of this compound with a high degree of accuracy. The calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Br 1.895 C4-C5-Br 119.5
C-Cl 1.742 C1-C2-Cl 120.3
C-O (methoxy) 1.360 C3-C4-O 125.1
C-C (ring avg.) 1.390 C1-C6-C(aldehyde) 122.0

Note: The values in this table are illustrative and represent typical bond lengths and angles expected from DFT calculations for a molecule of this type.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, which are electron-rich regions. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing aldehyde group and the aromatic ring. This distribution dictates the sites susceptible to nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.1

Note: These energy values are representative examples based on DFT calculations for similar aromatic aldehydes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions signify areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

In this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The hydrogen atom of the aldehyde group and the regions around the halogen atoms might exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the chemical reactivity of this compound. These indices provide a more quantitative measure of the molecule's behavior in chemical reactions.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors help in predicting the global reactivity of the molecule. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile.

Table 3: Predicted Quantum Chemical Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 2.1
Electronegativity (χ) 4.3
Chemical Hardness (η) 2.2
Chemical Softness (S) 0.227

Note: The values are derived from the illustrative HOMO-LUMO energies in Table 2.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs, which are indicative of hyperconjugative interactions that contribute to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)

The study of non-covalent interactions is crucial for understanding the packing of molecules in the solid state and their interactions in biological systems. The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, which allows for the visualization and characterization of non-covalent interactions. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ2)ρ) reveals different types of interactions.

Strong attractive interactions (e.g., hydrogen bonds): Appear as spikes in the low-gradient, negative sign(λ2)ρ region.

Weak van der Waals interactions: Appear as broad surfaces in the low-gradient, near-zero sign(λ2)ρ region.

Strong repulsive interactions (e.g., steric clashes): Appear as spikes in the low-gradient, positive sign(λ2)ρ region.

For this compound, this analysis can identify potential intramolecular hydrogen bonds, as well as van der Waals interactions between the substituents and the aromatic ring, providing a deeper understanding of the forces that govern its conformation and crystal packing. nih.govresearchgate.net

Solvent Effects Modeling and Implicit Solvation Models

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of this compound, specifically concerning the modeling of solvent effects using implicit solvation models. Despite the availability of established computational methods to simulate the influence of solvents on molecular properties, no dedicated studies detailing such investigations for this particular compound have been published.

Implicit solvation models are a class of methods in computational chemistry that represent the solvent as a continuous medium with an average effect, rather than modeling individual solvent molecules explicitly. This approach significantly reduces the computational cost of simulations, making it a popular choice for studying large molecules and complex systems. Key implicit solvation models include:

Polarizable Continuum Models (PCM): These models create a cavity in the continuous solvent medium that represents the solute molecule. The solute's charge distribution polarizes the dielectric continuum of the solvent, which in turn creates a reaction field that interacts with the solute.

Generalized Born (GB) Model: The GB model is an approximation of the Poisson-Boltzmann equation that calculates the electrostatic contribution to the solvation free energy. It is often combined with a term that accounts for the nonpolar contributions, typically related to the solvent-accessible surface area (SASA).

Solvent-Accessible Surface Area (SASA) Models: These models estimate the nonpolar contribution to the solvation energy, which is related to the creation of the solute cavity within the solvent. The energy is assumed to be proportional to the surface area of the solute that is accessible to the solvent.

Typically, research in this area would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the electronic structure and properties of this compound in the gas phase. Subsequently, an implicit solvation model would be applied to calculate properties in various solvents. These studies often generate data on how solvent polarity affects molecular geometry, electronic properties (like dipole moment and molecular electrostatic potential), and spectroscopic characteristics (such as UV-Vis absorption wavelengths).

Such computational investigations would yield valuable data, often presented in tabular format, comparing key parameters across a range of solvents with varying dielectric constants. For example, a hypothetical data table might look like this:

Hypothetical Solvent Effects on Calculated Properties of this compound

Solvent Dielectric Constant (ε) Dipole Moment (Debye) HOMO-LUMO Gap (eV) λ_max (nm)
Gas Phase 1.00 Data not available Data not available Data not available
n-Hexane 1.88 Data not available Data not available Data not available
Dichloromethane (B109758) 8.93 Data not available Data not available Data not available
Ethanol 24.55 Data not available Data not available Data not available

However, as of the latest searches, no specific studies containing such detailed research findings or data tables for this compound are available. The absence of this information in the public domain prevents a detailed discussion and presentation of research findings on the solvent effects for this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-2-chloro-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via halogenation and methoxylation of benzaldehyde derivatives. Key steps include:

  • Electrophilic substitution : Bromination and chlorination under controlled temperatures (e.g., 0–25°C) using Br₂ or Cl₂ in acetic acid .
  • Methoxy group introduction : Employing NaOCH₃ or Cu(I)-catalyzed Ullmann coupling for aryl ether formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) improves purity (>95%) .
    • Yield Optimization : Lower temperatures (0–5°C) during bromination reduce side products (e.g., dihalogenated byproducts), increasing yield to 70–85% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at δ 10.2–10.5 ppm; methoxy group at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves molecular conformation (e.g., planar aldehyde group, dihedral angles between substituents) with R-factors <0.05 .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (265.92 g/mol) and isotopic patterns (Br/Cl) .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep at 4–8°C in airtight, amber glass containers to prevent photodegradation and moisture absorption .
  • Decomposition Risks : Exposure to light or humidity may form hydrated aldehydes or oxidative byproducts (e.g., carboxylic acids) .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

  • Suzuki-Miyaura Coupling : The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
  • Nucleophilic Aromatic Substitution : The chloro substituent reacts selectively with amines or thiols under basic conditions (e.g., K₂CO₃, DMSO, 120°C) .
  • Contradictions : Competing reactions (e.g., aldehyde oxidation) may occur in polar aprotic solvents; inert atmospheres (N₂/Ar) mitigate this .

Q. How do substituent electronic effects influence reactivity in derivatization?

  • Methoxy Group : Electron-donating methoxy group directs electrophiles to the para position (relative to Cl), favoring regioselective reactions .
  • Halogens : Bromine’s higher electronegativity increases the aldehyde’s electrophilicity, accelerating condensation reactions (e.g., Schiff base formation) .
  • Data Conflict : Conflicting reports on bromine’s reactivity in SNAr vs. coupling reactions require solvent polarity analysis (e.g., DMF vs. THF) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Case Study : Discrepancies in ¹³C NMR signals for the aldehyde carbon (δ 190–195 ppm) may arise from solvent polarity or hydrogen bonding.

  • Solution : Compare data across solvents (CDCl₃ vs. DMSO-d6) and use 2D NMR (HSQC, HMBC) to confirm assignments .
    • Crystallographic Validation : Single-crystal XRD resolves ambiguities in substituent positions (e.g., Cl vs. Br orientation) .

Q. What are the emerging applications of this compound in medicinal chemistry?

  • Anticancer Agents : Serves as a precursor for benzimidazole derivatives targeting topoisomerase II (IC₅₀ = 0.8–2.5 µM in leukemia cell lines) .
  • Antimicrobial Scaffolds : Methoxy and halogen groups enhance membrane permeability in Gram-negative bacteria (MIC = 4–8 µg/mL) .
  • Challenges : Poor aqueous solubility requires formulation optimization (e.g., PEGylation or nanoparticle encapsulation) .

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